molecular formula C₁₉H₂₅F₃N₂O₆ B1141077 N-(2-Succinyl) Fluvoxamine CAS No. 259526-43-7

N-(2-Succinyl) Fluvoxamine

Cat. No. B1141077
CAS RN: 259526-43-7
M. Wt: 434.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Succinyl) Fluvoxamine is a fine chemical used as a versatile building block in the synthesis of complex compounds . It is also a research chemical, reagent, and specialty chemical . It can be used as an intermediate to produce other compounds .


Synthesis Analysis

N-(2-Succinyl) Fluvoxamine can be used as an intermediate to produce other compounds. It has been shown to be useful in the synthesis of scaffolds for drugs, antibiotics, and other organic molecules . Through Grignard reactions, hydrolysis, and oximation, researchers have achieved significant improvements in the synthesis process, increasing yield and reducing environmental impact.


Molecular Structure Analysis

The molecular structure of N-(2-Succinyl) Fluvoxamine plays a crucial role in its activity, featuring a specific configuration that allows for selective serotonin reuptake inhibition. The existence of different isomers, including the trans (E)- and cis (Z)-isomers, impacts its pharmacological activity.


Chemical Reactions Analysis

Fluvoxamine’s interaction with cytochrome P450 enzymes, particularly CYP1A2, highlights its potential for pharmacokinetic interactions with other drugs metabolized by this pathway. It is a potent inhibitor of CYP1A2, explaining some of its drug interaction profiles.


Physical And Chemical Properties Analysis

N-(2-Succinyl) Fluvoxamine has a molecular weight of 434.40700 and a density of 1.299g/cm3 . It has a boiling point of 522.244ºC at 760 mmHg . The physical properties of Fluvoxamine, including solubility, absorption, and distribution, significantly affect its bioavailability and therapeutic efficacy.

Scientific Research Applications

COVID-19 Treatment

Fluvoxamine, the parent compound of N-(2-Succinyl) Fluvoxamine, has been shown in a small, double-blind, placebo-controlled, randomized study to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . It controls inflammation through its agonist action on the sigma-1 receptor .

Anti-Inflammatory Properties

Fluvoxamine’s anti-inflammatory effects likely stem from its regulation of the sigma-1 receptor (S1R), which modulates innate and adaptive immune responses . This property could be potentially inherited by N-(2-Succinyl) Fluvoxamine.

Regulation of Inflammation

The sigma-1 receptor is an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation . Fluvoxamine’s action on this receptor could help in controlling inflammation, a property that could be shared by N-(2-Succinyl) Fluvoxamine.

Cytokine Activity Regulation

Fluvoxamine and other SSRIs regulate inflammatory cytokine activity and gene expression in both cell and animal models of inflammation . This suggests that N-(2-Succinyl) Fluvoxamine could also have similar effects.

Synthesis of Complex Compounds

N-(2-Succinyl) Fluvoxamine is used as a versatile building block in the synthesis of complex compounds . It can be used as an intermediate to produce other compounds .

Drug and Antibiotic Scaffolds

N-(2-Succinyl) Fluvoxamine has been shown to be useful in the synthesis of scaffolds for drugs, antibiotics, and other organic molecules . This makes it a valuable compound in pharmaceutical research and development.

Catalyst in Reactions

N-(2-Succinyl) Fluvoxamine can be used as a reactant or catalyst in reactions with water or alcohols . This expands its utility in various chemical reactions and processes.

Research Chemical and Reagent

N-(2-Succinyl) Fluvoxamine is also a research chemical, reagent, and specialty chemical . This means it can be used in a variety of research and development contexts, further expanding its applications.

Future Directions

N-(2-Succinyl) Fluvoxamine can be used as an intermediate to produce other compounds. It has been shown to be useful in the synthesis of scaffolds for drugs, antibiotics, and other organic molecules . Its interaction with cytochrome P450 enzymes, particularly CYP1A2, highlights its potential for pharmacokinetic interactions with other drugs metabolized by this pathway.

properties

IUPAC Name

2-[2-[[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O6/c1-29-10-3-2-4-15(13-5-7-14(8-6-13)19(20,21)22)24-30-11-9-23-16(18(27)28)12-17(25)26/h5-8,16,23H,2-4,9-12H2,1H3,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYFERHDYLITGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.